

Screening for Verrucofortine in Complex Matrices: Application Notes and Protocols

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Compound of Interest

Compound Name: Verrucofortine

Cat. No.: B1682208

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Introduction

Verrucofortine is a mycotoxin produced by several species of *Penicillium*, notably *Penicillium verrucosum*. As a potential contaminant in food and feed, robust and sensitive analytical methods are crucial for its detection and quantification in complex matrices. **Verrucofortine** is an alkaloid derived from the amino acids tryptophan and leucine.[1][2] This document provides detailed application notes and protocols for the screening of **verrucofortine** using modern analytical techniques. The focus is on providing practical guidance for researchers and professionals involved in food safety, mycotoxin research, and drug development. While **verrucofortine** itself has shown no apparent toxic effects in mice at high doses, its presence can indicate fungal contamination and the potential co-occurrence of other more toxic mycotoxins.[1][2]

Analytical Methodologies

The primary methods for the detection and quantification of **verrucofortine** in complex matrices are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). These techniques offer the necessary selectivity and sensitivity for trace-level analysis. Immunoassays, while common for other mycotoxins, are not yet widely established for **verrucofortine** specifically.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for mycotoxin analysis due to its high sensitivity, selectivity, and ability to conduct multi-analyte detection.[\[3\]](#)[\[4\]](#)

Protocol: LC-MS/MS Analysis of **Verrucofortine** in Cereal Matrix

1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction

The QuEChERS method is a widely adopted sample preparation technique for the analysis of various contaminants, including mycotoxins, in food matrices.[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Step 1: Sample Homogenization: Grind a representative sample of the cereal to a fine powder.
- Step 2: Extraction:
 - Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile/water (80:20, v/v) containing 1% formic acid.
 - Add an appropriate internal standard (e.g., ¹³C-labeled **verrucofortine**, if available).
 - Vortex vigorously for 1 minute.
 - Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
 - Immediately shake vigorously for 1 minute.
 - Centrifuge at 4000 rpm for 10 minutes.
- Step 3: Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

- Vortex for 30 seconds.
- Centrifuge at 10,000 rpm for 5 minutes.
- Step 4: Final Extract Preparation:
 - Take an aliquot of the supernatant and dilute it with the mobile phase (e.g., 1:1 with water/acetonitrile).
 - Filter through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Conditions:

- LC System: UHPLC system
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
- Mobile Phase:
 - A: Water with 0.1% formic acid and 5 mM ammonium formate
 - B: Methanol with 0.1% formic acid and 5 mM ammonium formate
- Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the analytes, and then return to initial conditions for re-equilibration.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL
- MS System: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI) in positive mode
- MRM Transitions: Specific precursor and product ion transitions for **verrucofortine** would need to be determined by infusing a standard solution.

Data Presentation: Performance Characteristics of Mycotoxin Analysis

The following table summarizes typical performance data for multi-mycotoxin analysis in various food matrices using LC-MS/MS. While specific data for **verrucofortine** is limited, these values provide a general expectation for the methodology.

Mycotoxin	Matrix	LOD (µg/kg)	LOQ (µg/kg)	Recovery (%)	RSD (%)	Reference
Deoxynivalenol	Wheat	4	8	80-120	<20	[8]
Zearalenone	Maize	0.5 - 200	1 - 400	74.0–106.0	<14.4	[9]
Aflatoxin B1	Maize	0.5 - 200	1 - 400	74.0–106.0	<14.4	[9]
Ochratoxin A	Nuts	-	0.04 - 2.9	80-120	<15	[10]
T-2 Toxin	Wheat	0.1-0.9	-	>85	<14	[11]
HT-2 Toxin	Wheat	0.2-1.7	-	>85	<14	[11]
Roquefortine C	Cheese	-	5	96-143	2.3-12.1	[12]

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.

High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection

HPLC can be a cost-effective alternative to LC-MS/MS, though it may have lower sensitivity and selectivity.

Protocol: HPLC Analysis of **Verrucofortine** in Cheese

1. Sample Preparation: Solid-Phase Extraction (SPE)

- Step 1: Sample Homogenization: Grate or blend the cheese sample to achieve a uniform consistency.

- Step 2: Extraction:
 - Weigh 10 g of the homogenized cheese into a 50 mL centrifuge tube.
 - Add 20 mL of acetonitrile/water (80:20, v/v).
 - Homogenize with a high-speed blender for 3 minutes.
 - Centrifuge at 5000 rpm for 10 minutes.
- Step 3: SPE Cleanup:
 - Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.
 - Load 5 mL of the supernatant from the extraction step onto the cartridge.
 - Wash the cartridge with 5 mL of water/acetonitrile (90:10, v/v) to remove polar interferences.
 - Elute the **verrucofortine** with 5 mL of methanol.
- Step 4: Final Extract Preparation:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 1 mL of the mobile phase.
 - Filter through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

- HPLC System: Standard HPLC system with a UV or Diode Array Detector (DAD).
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate.

- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Detection: UV detection at a wavelength determined by the absorption maximum of **verrucofortine**.

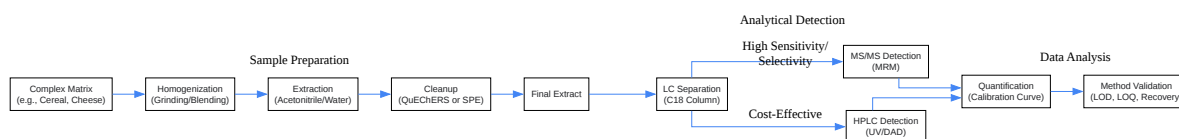
Data Presentation: HPLC Method Validation Parameters

This table presents typical validation parameters for HPLC methods used for mycotoxin analysis.

Parameter	Typical Value/Range
Linearity (R^2)	> 0.99
LOD	0.1 - 10 µg/kg
LOQ	0.5 - 50 µg/kg
Recovery	70 - 120%
Precision (RSD)	< 15%

Mandatory Visualizations

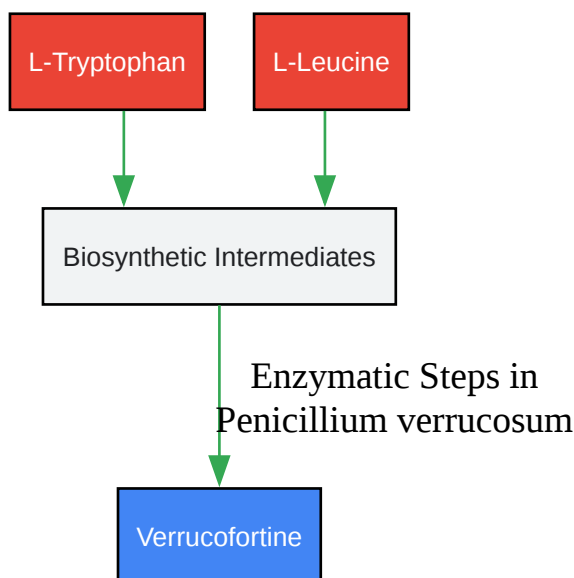
Experimental Workflow for Verrucofortine Screening



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Caption: General workflow for the screening of **verrucofortine** in complex matrices.

Logical Relationship in Verrucofortine Biosynthesis



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Caption: Simplified biosynthetic pathway of **verrucofortine** from its amino acid precursors.

Conclusion

The reliable screening of **verrucofortine** in complex matrices is essential for ensuring food and feed safety. LC-MS/MS offers the most sensitive and specific approach, while HPLC provides a viable alternative. Proper sample preparation, particularly using methods like QuEChERS or SPE, is critical to mitigate matrix effects and achieve accurate quantification. The protocols and data presented in these application notes provide a solid foundation for laboratories to develop and validate their own methods for **verrucofortine** analysis. Further development of **verrucofortine**-specific immunoassays could provide rapid screening tools in the future.

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